1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Overview
Description
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a chemical compound with the CAS Number: 13372-52-6 . It has a molecular weight of 216.23 and belongs to the class of aryl ketones. The IUPAC name for this compound is 1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is 1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a powder at room temperature . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one” is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .
- Methods of Application or Experimental Procedures: The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
- Results or Outcomes: The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
Application in Bioprocess and Biosystems Engineering
- Specific Scientific Field: Bioprocess and Biosystems Engineering .
- Summary of the Application: “1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one” is used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine . This compound is a pivotal entity of different pharmaceutical drugs and a primary component in the synthesis of therapeutics in different derivatized forms .
- Methods of Application or Experimental Procedures: Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme. Dimethylsulfoxide (10% V/V) was the best co-solvent for this bioconversion . The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .
- Results or Outcomes: In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
Safety And Hazards
The safety information for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-fluoro-4-methylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKXACVKHEXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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